molecular formula C19H35N B1211775 Perhexiline CAS No. 6621-47-2

Perhexiline

Cat. No.: B1211775
CAS No.: 6621-47-2
M. Wt: 277.5 g/mol
InChI Key: CYXKNKQEMFBLER-UHFFFAOYSA-N
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Description

Perhexiline is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization. This results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .

Mechanism of Action

Target of Action

Perhexiline primarily targets the mitochondrial enzymes Carnitine Palmitoyltransferase 1 (CPT-1) and Carnitine Palmitoyltransferase 2 (CPT-2) . These enzymes play a crucial role in the metabolism of long-chain fatty acids, which are the primary energy source for the heart .

Mode of Action

This compound acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization, which enhances oxygen efficiency during myocardial ischemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway . By inhibiting CPT-1 and CPT-2, this compound restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting fatty acid oxidation (FAO) . This leads to a shift in energy production from fatty acids to glucose, resulting in increased ATP production for the same O2 consumption .

Pharmacokinetics

This compound is thought to be well absorbed from the gastrointestinal tract . The major route of this compound metabolism in humans is hydroxylation by microsomal CYP2D6 . The two main metabolites of this compound are the cis and trans isomers of hydroxythis compound .

Result of Action

This compound’s action results in enhanced oxygen efficiency during myocardial ischemia, relieving symptoms of angina, improving exercise tolerance, and increasing the workload needed to induce ischemia . It also potentiates platelet responsiveness to nitric oxide both in patients with angina and patients with acute coronary syndrome . In the context of cancer, this compound has shown potent anti-cancer properties when tested as a monotherapy or in combination

Biochemical Analysis

Biochemical Properties

Perhexiline plays a significant role in biochemical reactions by inhibiting mitochondrial carnitine palmitoyltransferase (CPT)-1 and CPT-2. These enzymes are critical for the mitochondrial uptake of long-chain fatty acids. By inhibiting these enzymes, this compound shifts myocardial substrate utilization from fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This shift enhances oxygen efficiency during myocardial ischemia, making this compound effective in treating angina .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes the internalization and degradation of the human epidermal growth factor receptor 3 (HER3), thereby inhibiting downstream signaling pathways and reducing breast cancer cell proliferation . Additionally, this compound affects cancer cell metabolism by inhibiting fatty acid β-oxidation, which is crucial for cancer cell proliferation, metastasis, and survival . It also enhances glucose metabolism, which is beneficial during myocardial ischemia .

Molecular Mechanism

At the molecular level, this compound binds to mitochondrial enzymes CPT-1 and CPT-2, inhibiting their activity and shifting myocardial metabolism from fatty acids to glucose . This inhibition results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency . This compound also potentiates platelet responsiveness to nitric oxide, enhancing platelet cGMP responsiveness and reducing nitric oxide clearance by neutrophil-derived oxygen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway . Long-term effects include the potential for neurotoxicity and hepatotoxicity, which are attributed to high plasma concentrations in patients with impaired metabolism due to CYP2D6 mutations . Therapeutic plasma monitoring has been used to mitigate these side effects and ensure safe long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a canine right heart perfusion model, this compound was shown to affect the mechanical properties of the heart at different perfusion rates . High doses of this compound can lead to toxic effects such as neurotoxicity and hepatotoxicity, while lower doses are effective in managing angina without significant side effects . The oral LD50 for rats is 2150 mg/kg, and for mice, it is 2641 mg/kg .

Metabolic Pathways

This compound is metabolized primarily by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). The major metabolites are the cis and trans isomers of hydroxythis compound . The metabolism of this compound is a saturable process, and the clearance rate can vary significantly among individuals due to genetic polymorphisms in CYP2D6 . Poor metabolizers of CYP2D6 are at a higher risk of experiencing adverse effects due to higher plasma concentrations of this compound .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract following oral administration, with a bioavailability of over 80% . It is highly protein-bound (>90%) and is distributed extensively within the body . The volume of distribution and protein binding properties contribute to its pharmacokinetic profile, affecting its localization and accumulation in tissues .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on CPT-1 and CPT-2 . This localization is crucial for its role in shifting myocardial metabolism from fatty acids to glucose. Additionally, this compound has been shown to promote the internalization and degradation of HER3, affecting its activity and function in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Perhexiline can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dicyclohexylethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Perhexiline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Perhexiline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perhexiline is unique in its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, which provides a more comprehensive shift in myocardial metabolism compared to other antianginal agents. Its potential anti-cancer properties also set it apart from similar compounds .

Properties

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CYXKNKQEMFBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N
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DSSTOX Substance ID

DTXSID7023439
Record name Perhexiline
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Molecular Weight

277.5 g/mol
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Physical Description

Solid
Record name Perhexiline
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Solubility

2.72e-05 g/L
Record name Perhexiline
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Mechanism of Action

Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
Record name Perhexiline
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CAS No.

39648-47-0, 6621-47-2, 39648-48-1
Record name (-)-Perhexiline
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Record name Perhexiline [INN:BAN]
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Record name (-)-2-(2,2-Dicyclohexylethyl)piperidine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) [, ]. CPT-1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.

A: By inhibiting CPT-1, this compound shifts myocardial metabolism from fatty acid oxidation towards glucose oxidation [, , ]. This shift is considered more metabolically efficient, requiring less oxygen per unit of ATP produced. This "oxygen-sparing" effect is the basis for its antianginal efficacy.

A: Yes, studies have shown that this compound can inhibit both CPT-1 and CPT-2, although it may have a higher affinity for CPT-1 []. The relative contribution of CPT-2 inhibition to this compound's overall effects requires further investigation.

A: While long-term this compound treatment promotes glucose utilization, acute effects on palmitate and glucose oxidation in non-ischemic hearts are minimal. Studies suggest its efficiency-enhancing effects might involve mechanisms beyond direct and immediate CPT inhibition [].

ANone: The molecular formula of this compound is C19H37N, and its molecular weight is 279.5 g/mol.

A: While the provided articles don't present detailed spectroscopic data, they rely on techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FL) and tandem mass spectrometry (MS/MS) for this compound analysis and quantification [, , , ].

A: this compound is well-absorbed after oral administration, but undergoes extensive first-pass metabolism, mainly via the cytochrome P450 enzyme CYP2D6 [, , ].

A: The primary metabolic pathway is cis-hydroxylation, leading to the formation of cis-hydroxythis compound [, ].

A: Yes, this compound demonstrates stereoselective metabolism. The (-) enantiomer is preferentially metabolized to cis-hydroxythis compound, while the (+) enantiomer shows a greater tendency for trans-hydroxylation [].

A: CYP2D6 exhibits significant genetic polymorphism, leading to interindividual variability in this compound metabolism. Poor metabolizers (PMs) of CYP2D6 are at increased risk of this compound accumulation and toxicity due to reduced metabolic clearance [, , , , , ].

A: While only a small percentage of unchanged this compound is excreted in the urine, a significant portion is eliminated as cis- and trans-hydroxy metabolites [].

A: This ratio (MR) serves as a valuable tool for phenotyping patients based on their CYP2D6 activity and for guiding dose adjustments. A low MR suggests poor metabolism, necessitating lower doses to prevent drug accumulation [, ].

A: Yes, CYP2D6 genotyping can predict this compound metabolizer status with good accuracy. Genotyping can identify PMs and individuals with intermediate metabolic capacity, allowing for preemptive dose adjustment and minimizing toxicity risk [].

A: this compound demonstrates significant uptake into cardiac tissue. Studies have shown a strong correlation between plasma and myocardial this compound concentrations, suggesting that plasma levels can serve as a surrogate marker for myocardial exposure [, ].

A: The route of administration can influence this compound's effects. For instance, intravenous administration in dogs elicited different hemodynamic responses compared to oral pretreatment in myocardial infarction models, highlighting the influence of absorption and distribution kinetics [, , ].

A: this compound has demonstrated significant efficacy in reducing angina frequency and improving exercise tolerance in patients with refractory angina, even those on maximal antianginal therapy [].

A: Studies suggest that this compound potentiates the responsiveness of platelets to nitric oxide, potentially contributing to its antianginal effects. This enhanced response was associated with improved symptom resolution in acute coronary syndromes [].

A: In clinical trials, this compound improved exercise capacity, left ventricular ejection fraction, and symptoms in heart failure patients, suggesting a potential role in its management [].

A: Various models, including isolated rat hearts, working rat hearts, isolated cardiomyocytes, and animal models of myocardial infarction and heart failure, have been employed to investigate the effects of this compound [, , , , ].

A: Animal studies have revealed that this compound pretreatment can reduce infarct size, improve survival rates, attenuate diastolic dysfunction during ischemia, and limit cardiac remodeling in heart failure models [, , ].

A: The primary safety concerns with this compound are hepatotoxicity and peripheral neuropathy, both of which are related to elevated plasma concentrations [, , ].

A: Therapeutic drug monitoring (TDM) is crucial for ensuring safe this compound use [, ]. By regularly monitoring plasma this compound concentrations and adjusting doses accordingly, particularly in PMs, the risk of toxicity is significantly reduced.

A: Yes, species differences in this compound metabolism and toxicity exist. Dark Agouti rats, known for their lower drug metabolism capacity, exhibited higher this compound and cis-hydroxythis compound concentrations and greater biochemical signs of potential liver injury compared to Sprague-Dawley rats [], highlighting the importance of model selection for toxicity assessment.

A: Studies in rats suggest that the (+) enantiomer might contribute more to hepatic lipid accumulation and altered glycogen storage, while the racemic mixture appeared to impact peripheral nerve function, emphasizing the potential for enantioselective toxicity [].

ANone: Further research could explore:

  • The development of safer this compound analogs with improved pharmacokinetic profiles and reduced toxicity risk [].
  • The use of pharmacogenetics to optimize this compound dosing and personalize therapy based on an individual's CYP2D6 genotype [].
  • The exploration of this compound's therapeutic potential in other conditions, such as hypertrophic cardiomyopathy and inoperable aortic stenosis [, ].

A: Yes, fluorothis compound-1 (FPER-1) has shown promising results in preclinical studies, demonstrating similar cardioprotective effects to this compound with potentially improved pharmacokinetic properties [].

A: Metabolomics studies can provide deeper insights into this compound's metabolic effects on the myocardium. While one study found no significant changes in the myocardial metabolome detectable by mass spectrometry after this compound treatment [], future investigations utilizing more sensitive and comprehensive metabolomics approaches may uncover subtle metabolic alterations.

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